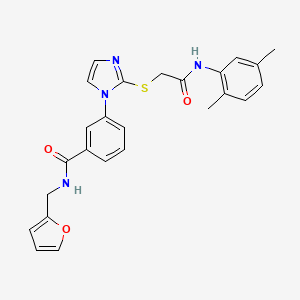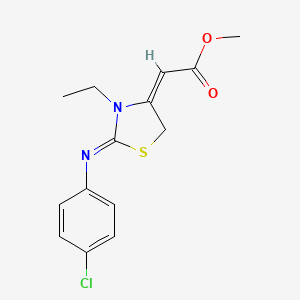
N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it’s reacted. The oxalamide group could potentially undergo hydrolysis to form oxalic acid and an amine. The phenyl groups might undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents. The aromatic phenyl groups could contribute to its UV/Vis absorption properties .科学的研究の応用
Flubendiamide: A Novel Insecticide
Flubendiamide is characterized by its unique chemical structure and exhibits extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its distinctiveness stems from novel substituents in its structure, contributing to its effectiveness and safety for non-target organisms. It's a promising agent for controlling lepidopterous insects, highlighting its application in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Copper-Catalyzed Hydroxylation
The use of Cu(acac)2 and BHMPO catalyzes the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system facilitates the transformation of a wide range of (hetero)aryl chlorides and more reactive halides into phenols and hydroxylated heteroarenes, showcasing the method's versatility and efficiency in functional group transformation (Xia et al., 2016).
N-Aryl-Substituted 3-hydroxypyridin-4-ones
The study of N-aryl-substituted 3-hydroxypyridin-4-ones reveals insights into their molecular structures, demonstrating how these compounds form hydrogen-bonded dimeric pairs. This structural characteristic could be relevant in understanding the compound's stability and reactivity, contributing to its potential applications in chemical synthesis and design (Burgess et al., 1998).
Polymorphism in Pharmaceutical Compounds
Investigations into the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlight the challenges and techniques in characterizing these forms. Understanding polymorphism is crucial for drug formulation and efficacy, indicating the importance of detailed structural and spectroscopic analysis in pharmaceutical research (Vogt et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-11-4-3-5-15(12(11)2)24-18(27)17(26)23-10-16(25)13-6-8-14(9-7-13)19(20,21)22/h3-9,16,25H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSFEODIIIKTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)
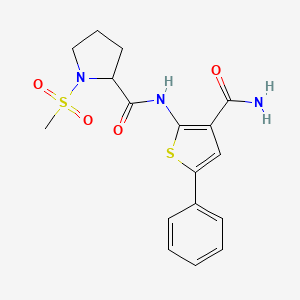
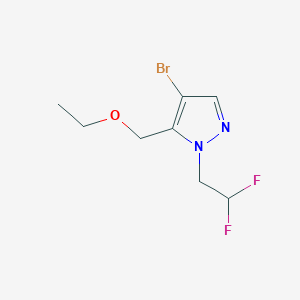

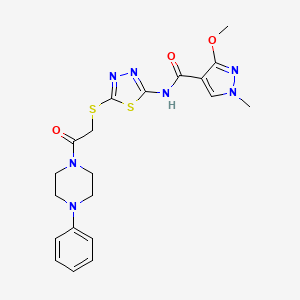

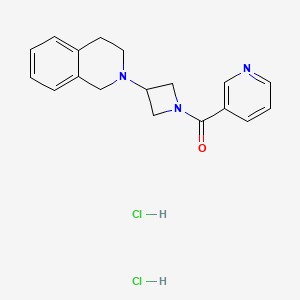

![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)
